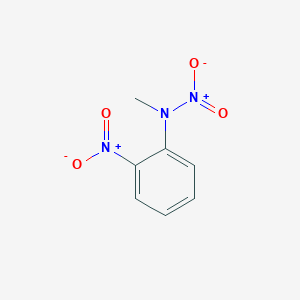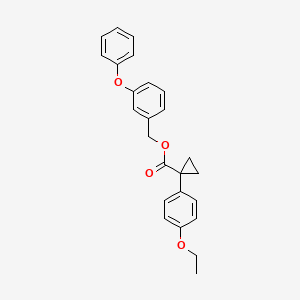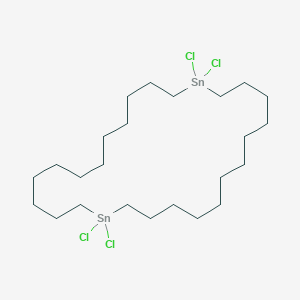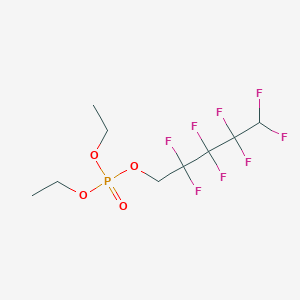
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is an organophosphorus compound characterized by the presence of eight fluorine atoms attached to a pentyl chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate typically involves the reaction of diethyl phosphite with a fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alkyl phosphates, and fluorinated organic compounds .
Scientific Research Applications
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate involves its interaction with molecular targets through its phosphate group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated chain enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but without the fluorinated chain.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer chemistry.
Fumaric acid, di(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A fluorinated ester with different functional groups
Uniqueness
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is unique due to its combination of a phosphate group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
CAS No. |
91847-53-9 |
|---|---|
Molecular Formula |
C9H13F8O4P |
Molecular Weight |
368.16 g/mol |
IUPAC Name |
diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate |
InChI |
InChI=1S/C9H13F8O4P/c1-3-19-22(18,20-4-2)21-5-7(12,13)9(16,17)8(14,15)6(10)11/h6H,3-5H2,1-2H3 |
InChI Key |
JAKKSZKVESNHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


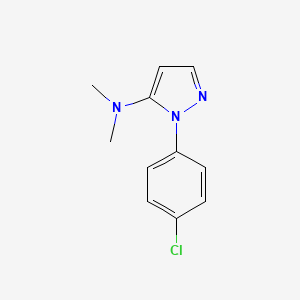
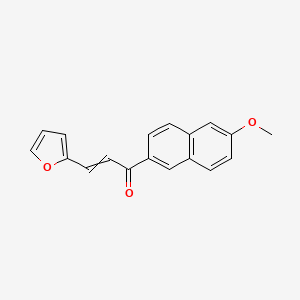

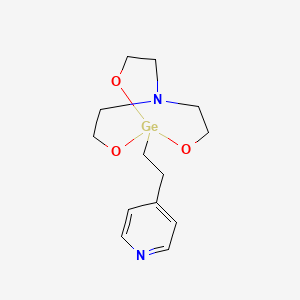
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
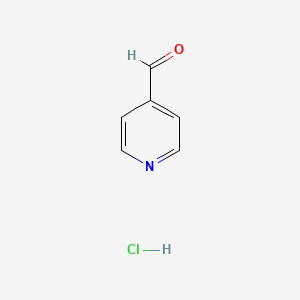
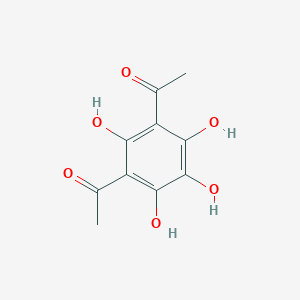
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
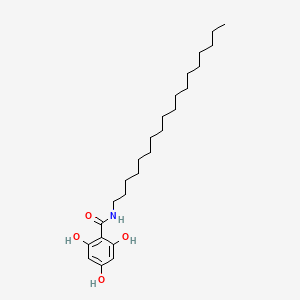
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
